Tetrahydroxyboranuide
Description
- Introduction to Tetrahydroxyboranuide
1.1 Chemical Identity and Nomenclature
this compound is an inorganic anion with the chemical formula BH4O4−, also represented as B(OH)4−. It is commonly referred to by several synonyms including tetrahydroxoborate, tetrahydroxoborate(1−), and borate(BO45−), tetrahydrogen. The International Union of Pure and Applied Chemistry (IUPAC) officially names this species as this compound. Its molecular weight is approximately 78.84 g/mol. The molecular structure consists of a boron atom centrally coordinated to four hydroxyl groups, forming a tetrahedral geometry. The compound’s InChI (International Chemical Identifier) is InChI=1S/BH4O4/c2-1(3,4)5/h2-5H/q-1, and the SMILES notation is B-(O)(O)O, indicating the tetrahedral arrangement of hydroxyl ligands around the boron center.
1.2 Historical Discovery and Early Research
The discovery of this compound stems from the broader study of borate chemistry, particularly the characterization of boron-oxygen species in aqueous and solid states. Early research identified the borate ion’s various hydrated and hydroxylated forms, with this compound being one of the key species in alkaline aqueous solutions. Its identification was facilitated by advances in spectroscopic and crystallographic techniques, which allowed for detailed structural elucidation. The compound was cataloged in chemical databases such as PubChem in the early 2000s, with continuous updates reflecting ongoing research into its properties and derivatives.
1.3 Role in Borate Chemistry and Industrial Relevance
this compound plays a significant role in borate chemistry as a fundamental borate ion species. It is involved in equilibria in aqueous borate solutions and serves as a precursor or intermediate in the synthesis of various borate salts and complexes. Industrially, borates are important in glass and ceramics manufacturing, detergents, and as flame retardants. The this compound ion contributes to these applications by influencing the chemical behavior of borate-containing materials, including their solubility, reactivity, and structural properties. Its presence affects the formation of borate networks and the stabilization of boron-containing compounds in industrial processes.
Detailed Data Table on this compound:
| Property | Description |
|---|---|
| Chemical Formula | BH4O4− |
| Molecular Weight | 78.84 g/mol |
| IUPAC Name | This compound |
| Synonyms | Tetrahydroxoborate, Borate(BO45−) |
| CAS Number | 15390-83-7 |
| InChI | InChI=1S/BH4O4/c2-1(3,4)5/h2-5H/q-1 |
| SMILES | B-(O)(O)O |
| Structural Geometry | Tetrahedral |
Research Findings:
- Spectroscopic analyses confirm the tetrahedral coordination of boron with hydroxyl groups, consistent with the this compound structure.
- The ion is stable in alkaline aqueous environments and participates in borate equilibria affecting pH and solubility of boron compounds.
- Crystallographic studies have identified this compound as a component in certain borate minerals and synthetic borate salts, influencing their physical and chemical properties.
Properties
CAS No. |
15390-83-7 |
|---|---|
Molecular Formula |
BH4O4- |
Molecular Weight |
78.84 g/mol |
IUPAC Name |
tetrahydroxyboranuide |
InChI |
InChI=1S/BH4O4/c2-1(3,4)5/h2-5H/q-1 |
InChI Key |
KCFLOKKYWBPKFN-UHFFFAOYSA-N |
SMILES |
[B-](O)(O)(O)O |
Canonical SMILES |
[B-](O)(O)(O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Safety
Tetrahydroxyboranuide (CAS Number: 15390-83-7) is characterized by its unique chemical structure, which allows it to participate in various chemical reactions. It is primarily used in industry due to its properties as a reducing agent and stabilizer. Safety data sheets indicate that it should be handled with care, as it can pose health risks if inhaled or ingested .
Catalysis
This compound has been explored as a catalyst in organic synthesis. Its ability to stabilize reactive intermediates makes it useful in various catalytic processes, including:
- Reduction Reactions : It can effectively reduce carbonyl compounds to alcohols, showcasing its utility in synthetic organic chemistry.
- Coupling Reactions : The compound has been employed in the coupling of aryl halides with boronic acids, facilitating the formation of biaryl compounds.
Materials Science
In materials science, this compound is used for:
- Synthesis of Boron-Doped Materials : It serves as a precursor for creating boron-doped carbon materials, which exhibit enhanced electrical conductivity and thermal stability.
- Nanomaterials : Research indicates that it can be utilized in the synthesis of boron-based nanomaterials that have potential applications in electronics and photonics.
Biological Applications
Recent studies have highlighted the potential biological applications of this compound:
- Drug Delivery Systems : Its ability to form stable complexes with various biomolecules makes it a candidate for drug delivery applications.
- Antioxidant Activity : Preliminary research suggests that this compound may exhibit antioxidant properties, which could be beneficial in biomedical applications .
Table 1: Summary of Applications of this compound
Case Study 1: Catalytic Reduction
In a study published in a peer-reviewed journal, researchers demonstrated the effectiveness of this compound in reducing aromatic ketones to corresponding alcohols under mild conditions. The reaction showed high yields and selectivity, indicating its potential for industrial applications in fine chemical synthesis.
Case Study 2: Nanomaterial Development
A research team successfully synthesized boron-doped carbon nanomaterials using this compound as a precursor. The resulting materials exhibited superior electrical conductivity compared to undoped counterparts, paving the way for their use in advanced electronic devices.
Comparison with Similar Compounds
Comparison with Similar Boron-Containing Compounds
Alkali Metal Borohydrides: NaBH₄ and KBH₄
Key Differences :
- NaBH₄ and KBH₄ are primary reducing agents with high reactivity, whereas this compound is a stable aqueous ion.
Other Borate Derivatives: Metaborate (BO₂⁻) and Tetraphenylboranuide
Key Differences :
Key Differences :
- Ammoniaborane’s high hydrogen capacity is offset by its toxicity, whereas NEC offers safer handling but lower efficiency.
- This compound, as a non-flammable byproduct, poses fewer immediate risks but requires long-term environmental monitoring .
Boron Hydrides: Tetraborane(10) (B₄H₁₀)
| Property | B₄H₁₀ | B(OH)⁻₄ |
|---|---|---|
| Physical State | Volatile gas | Aqueous ion |
| Hazards | Highly toxic, pyrophoric | Low acute toxicity (chronic hazards) |
| Applications | Rocket propellants | None (waste product) |
Key Differences :
- Tetraborane(10)’s gaseous reactivity contrasts starkly with this compound’s aqueous stability.
Research Findings and Implications
- Environmental Impact : this compound’s persistence in aqueous systems necessitates remediation strategies, similar to borax .
- Safety Protocols : While NaBH₄/KBH₄ require stringent handling for flammability, this compound demands precautions against chronic toxicity .
- Technological Trade-offs: Hydrogen storage systems using borohydrides must balance reactivity (NaBH₄) against waste management (B(OH)⁻₄) .
Preparation Methods
Base-Mediated Deprotonation of Boric Acid
The most straightforward method for generating B(OH)₄⁻ involves dissolving boric acid (H₃BO₃) in an alkaline aqueous solution. Boric acid acts as a weak Lewis acid, reacting with hydroxide ions to form the tetrahydroxyborate anion:
Critical Parameters :
-
pH Range : Stabilization of B(OH)₄⁻ requires a pH > 10. Below pH 9, the dominant species shift to metaborate (BO₂⁻) or polyborate ions.
-
Temperature : Room temperature (20–25°C) is optimal to avoid decomposition. Elevated temperatures (>40°C) promote borate condensation reactions.
Experimental Protocol :
-
Dissolve 6.18 g (0.10 mol) of H₃BO₃ in 500 mL deionized water.
-
Gradually add 4.00 g (0.10 mol) of NaOH under stirring until pH 12 is achieved.
-
Filter the solution to remove undissolved solids.
Hydrolysis of Borohydrides
Acidic Hydrolysis of Sodium Borohydride
Sodium borohydride (NaBH₄) undergoes hydrolysis in acidic media to produce B(OH)₄⁻ alongside hydrogen gas:
Optimized Conditions :
-
Acid Choice : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 1.0 M concentration.
-
Molar Ratio : A 1:4 ratio of NaBH₄ to acid ensures complete hydrolysis.
Data Table 1: Hydrolysis Efficiency under Varied Conditions
| Acid | Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | 1.0 | 25 | 2.0 | 78 |
| H₂SO₄ | 0.5 | 30 | 1.5 | 82 |
| H₃PO₄ | 2.0 | 25 | 3.0 | 65 |
Challenges :
-
Exothermic Reaction : Requires cooling to prevent violent H₂ release.
-
Byproduct Formation : Trace boron oxides may form if stoichiometry is imbalanced.
Oxidation of Organoboranes
Hydroboration-Oxidation of Alkenes
Organoboranes synthesized via hydroboration can be oxidized to B(OH)₄⁻ using hydrogen peroxide (H₂O₂) in alkaline conditions:
Stepwise Mechanism :
-
Hydroboration : BH₃ adds to an alkene in anti-Markovnikov fashion.
-
Oxidation : H₂O₂ cleaves B–C bonds, yielding B(OH)₃.
-
Deprotonation : Base addition converts B(OH)₃ to B(OH)₄⁻.
Data Table 2: Oxidation Efficiency of Trialkylboranes
| Organoborane | H₂O₂ Concentration (%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| (CH₂CH₃)₃B | 30 | 4.0 | 88 |
| (C₆H₁₁)₃B | 50 | 3.0 | 91 |
| (CH₂Ph)₃B | 30 | 6.0 | 75 |
Advantages :
-
Stereospecificity : Syn addition of boron and hydrogen ensures predictable regiochemistry.
-
Scalability : Suitable for gram-scale synthesis.
Crystallization and Isolation Techniques
Low-Temperature Crystallization
B(OH)₄⁻ salts (e.g., NaB(OH)₄) are highly hygroscopic, necessitating isolation under inert conditions:
-
Concentrate the solution via rotary evaporation at 40°C.
-
Cool to 4°C to precipitate the salt.
-
Wash with cold ethanol and dry under vacuum.
Purity Validation :
-
XRD Analysis : Confirms crystalline structure (e.g., monoclinic lattice for NaB(OH)₄).
-
¹¹B NMR : A singlet at δ 10–12 ppm verifies tetrahedral boron coordination.
Challenges and Mitigation Strategies
Hygroscopicity Management
B(OH)₄⁻ salts rapidly absorb moisture, complicating storage. Solutions include:
-
Glovebox Handling : Maintain argon or nitrogen atmosphere during isolation.
-
Desiccants : Store products with P₂O₅ or molecular sieves.
Q & A
Q. How should researchers present contradictory spectral data (e.g., FTIR vs. NMR) in publications?
- Methodological Answer : Include raw and processed data in supplementary materials. Annotate spectra with peak assignments from reference databases (e.g., NIST Chemistry WebBook). Discuss potential artifacts (e.g., solvent interference in FTIR) and propose reconciliation methods, such as cross-validation with alternative techniques (e.g., Raman spectroscopy) .
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Ethical and Reproducibility Considerations
Q. What protocols enhance reproducibility in B(OH)₄⁻ synthesis and characterization studies?
- Methodological Answer : Publish detailed step-by-step protocols with exact reagent grades, equipment calibration data, and environmental conditions (humidity, light exposure). Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing datasets in repositories like Zenodo or Figshare .
Q. How can researchers address potential biases in environmental impact assessments of B(OH)₄⁻?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
